molecular formula C25H21NO4S B11133507 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11133507
M. Wt: 431.5 g/mol
InChI Key: OHEPDELVJWIOSI-LNVKXUELSA-N
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Description

1-BENZYL-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of benzyl, hydroxy, benzofuran, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzyl derivatives, hydroxy compounds, and thiophene derivatives. Common synthetic routes could involve:

    Aldol Condensation: To form the core pyrrol-2-one structure.

    Friedel-Crafts Acylation: To introduce the benzofuran and thiophene groups.

    Hydrogenation: To reduce specific functional groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene groups.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzyl and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biochemistry: Studying its interactions with biological molecules.

Medicine

    Drug Development:

    Diagnostics: Use in imaging or as a biomarker.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of new chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: The parent compound.

    Analogous Pyrrol-2-ones: Compounds with similar core structures but different substituents.

    Benzofuran Derivatives: Compounds with similar benzofuran groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H21NO4S/c1-15-12-18-13-17(9-10-19(18)30-15)23(27)21-22(20-8-5-11-31-20)26(25(29)24(21)28)14-16-6-3-2-4-7-16/h2-11,13,15,22,27H,12,14H2,1H3/b23-21-

InChI Key

OHEPDELVJWIOSI-LNVKXUELSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CS5)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CS5)O

Origin of Product

United States

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